(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone
Description
Significance of Biphenyl Scaffolds in Medicinal Chemistry
Biphenyl scaffolds are widely recognized as privileged structures in medicinal chemistry due to their presence in numerous drugs and natural products exhibiting diverse biological activities. Their rigid, planar structure facilitates strong interactions with biological targets, contributing to activities such as anti-inflammatory, antihypertensive, central nervous system disorder treatments, anticancer, and antiviral effects. Recent studies have identified biphenyl derivatives as selective histone deacetylase 6 inhibitors with potent antitumor efficacy, demonstrating their utility in targeted cancer therapy. The biphenyl motif's versatility and ability to be functionalized make it a valuable component in drug design.
Molecular Hybridization Paradigms in Modern Drug Discovery
Molecular hybridization is a strategic approach in drug discovery that involves combining two or more pharmacophores into a single hybrid molecule to achieve multitarget activity or improved efficacy. This paradigm addresses the complexity of multifactorial diseases by designing compounds capable of interacting with multiple biological targets. The approach has gained prominence over the last two decades, facilitating the development of multitarget small molecules for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. The integration of distinct pharmacophores, such as thiazole and biphenyl, exemplifies this strategy, aiming to harness synergistic effects for enhanced therapeutic outcomes.
Theoretical Basis for Thiazole-Biphenyl Structural Integration
The structural integration of thiazole and biphenyl moieties into a single hybrid molecule is theoretically grounded in the complementary pharmacophoric features of both scaffolds. Thiazole rings provide heteroaromatic nitrogen and sulfur atoms that can engage in hydrogen bonding and coordinate with metal ions in enzyme active sites, while biphenyl groups offer hydrophobic and π-π stacking interactions. The hybridization aims to combine these interaction modes to improve binding affinity and selectivity toward biological targets. Such integration also allows modulation of physicochemical properties, enhancing drug-like characteristics such as solubility and membrane permeability.
Pharmacophoric Significance of the 2-Anilino-Thiazole Moiety
The 2-anilino-thiazole moiety is a critical pharmacophore contributing to various biological activities, especially anticancer effects. The aniline substituent at position 2 of the thiazole ring enhances the molecule's ability to interact with protein targets through hydrogen bonding and hydrophobic contacts. Studies have shown that modifications on the aniline ring, such as methoxy or chloro substituents, can significantly influence antiproliferative potency and selectivity. This moiety serves as a versatile platform for further functionalization, enabling the design of molecules with tailored pharmacodynamic profiles. Its incorporation into biphenyl hybrids is expected to augment the pharmacological potential by combining the benefits of both structural units.
Data Table: Representative Biological Activities of Thiazole and Biphenyl Derivatives
This table summarizes key findings from recent studies highlighting the pharmacological relevance of the thiazole and biphenyl moieties, underscoring the rationale for their hybridization in drug discovery.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)20-15-23-22(26-20)24-19-9-5-2-6-10-19/h1-15H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNADGULVSWXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components:
- Thiazole core : The 1,3-thiazole ring serves as the central scaffold, requiring regioselective substitution at positions 2 (anilino group) and 5 (biphenyl methanone).
- Biphenyl methanone : Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling, this moiety demands stereoelectronic compatibility with the thiazole’s electronic environment.
- Anilino group : Typically installed through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination, necessitating careful control of reaction conditions to avoid over-alkylation.
Retrosynthetic pathways prioritize the sequential assembly of these components, balancing functional group compatibility and regiochemical fidelity.
Thiazole Core Formation: Hantzsch Synthesis and Modifications
Classical Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for constructing the 1,3-thiazole ring. For this compound, the protocol involves:
- Reacting N-phenylthiourea with α-bromo-[1,1'-biphenyl]-4-yl-propan-1-one in ethanol under reflux (78°C, 12 h).
- Acidic workup (HCl, 1M) to precipitate the thiazole intermediate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62% | |
| Reaction Time | 12 h | |
| Purity (HPLC) | 95.4% |
Limitations include the limited availability of α-bromo-biphenyl ketones and competing side reactions during cyclization.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. A representative procedure:
- Combine N-phenylthiourea (1.0 eq), 4-biphenylacetyl chloride (1.2 eq), and triethylamine (2.5 eq) in DMF.
- Irradiate at 150°C (300 W, 20 min).
- Purify via silica gel chromatography (hexane:EtOAc, 7:3).
Advantages :
Functionalization of the Thiazole Ring
Installation of the Biphenyl Methanone Group
Friedel-Crafts Acylation
Acylation at position 5 is achieved using AlCl3-mediated Friedel-Crafts conditions:
- React 2-anilino-1,3-thiazole (1.0 eq) with [1,1'-biphenyl]-4-carbonyl chloride (1.5 eq) in dichloromethane (0°C → rt, 6 h).
- Quench with ice-water and extract with DCM.
Challenges :
- Over-acylation at position 4 necessitates careful stoichiometric control.
- Competing N-acylation of the anilino group observed at temperatures >30°C.
Suzuki-Miyaura Coupling
For enhanced regioselectivity, a palladium-catalyzed coupling strategy is employed:
- Treat 5-bromo-2-anilino-1,3-thiazole (1.0 eq) with 4-biphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq) in dioxane/H2O (4:1).
- Heat at 90°C for 8 h under N2.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Ligand | XPhos | |
| Temperature | 90°C |
Introduction of the Anilino Group
Nucleophilic Aromatic Substitution (SNAr)
Direct amination of 2-chloro-1,3-thiazole derivatives:
- React 2-chloro-5-(biphenyl-4-yl-carbonyl)-1,3-thiazole (1.0 eq) with aniline (3.0 eq) in DMF at 120°C for 24 h.
- Isolate product via column chromatography (SiO2, EtOAc/hexane).
Limitations :
Buchwald-Hartwig Amination
A palladium-catalyzed approach improves efficiency:
- Combine 2-bromo-5-(biphenyl-4-yl-carbonyl)-1,3-thiazole (1.0 eq), aniline (1.5 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq) in toluene.
- Heat at 100°C for 12 h.
Performance Metrics :
| Metric | Value | Source |
|---|---|---|
| Yield | 82% | |
| Turnover Frequency | 6.8 h−1 |
Analytical Validation and Spectral Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch + SNAr | 62 | 36 | 95.4 | Low cost |
| Microwave + Suzuki | 89 | 2.3 | 98.1 | Rapid, high yield |
| Buchwald-Hartwig | 82 | 12 | 97.3 | Regioselective amination |
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, palladium catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone is a synthetic organic compound with potential biological activity, especially in cancer research. It contains a thiazole ring, an aniline group, and a biphenyl moiety, all of which contribute to its chemical properties and biological interactions. It is a thiazole derivative and a ketone, owing to the presence of the methanone functional group.
Potential chemical reactions
This compound can undergo several types of chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Aqueous or organic solvent |
| Reduction | Sodium borohydride | Alcoholic solvent |
| Substitution | Halogenated solvents | Base-catalyzed |
Scientific Research Applications
This compound as a CDK Inhibitor
this compound is recognized as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The primary targets of this compound are cyclin-dependent kinases 2 and 7 (CDK2 and CDK7). The compound inhibits CDK2 activity, which plays a significant role in regulating cell cycle progression, and this inhibition can lead to reduced cell proliferation in cancer cells.
Mechanism of Action
The mechanism of action of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural homology with several derivatives, primarily differing in substituents on the thiazole ring, anilino group, or aryl carbonyl moiety. Key analogs include:
Electronic and Steric Effects
- Chlorinated Analogs : The introduction of electron-withdrawing groups (e.g., Cl in ) increases electrophilicity, enhancing binding to nucleophilic residues in enzyme active sites. The chloro-substituted derivative (CAS 339022-36-5) exhibits a higher molecular weight (390.89 g/mol) and altered solubility compared to the parent compound .
- Methoxy Substitutions : Methoxy groups in improve solubility due to increased polarity, while maintaining planar geometry critical for π-π stacking interactions in kinase binding pockets.
Structural and Crystallographic Insights
- X-ray diffraction studies (e.g., ) confirm the near-planar geometry of the thiazole ring and its fused aryl groups, critical for maintaining conjugation and electronic delocalization.
- The 4-methyl-2-anilinothiazole derivative crystallizes in a monoclinic system with C–H···π interactions stabilizing the lattice, as analyzed using SHELX software .
Biological Activity
(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a thiazole ring, an aniline group, and a biphenyl moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 284.39 g/mol.
Research indicates that this compound primarily targets cyclin-dependent kinases 2 and 7 (CDK2 and CDK7). By inhibiting CDK2 activity, the compound can disrupt cell cycle progression, leading to reduced proliferation of cancer cells. This mechanism positions it as a potential candidate for targeted cancer therapies.
Antitumor Activity
Several studies have evaluated the antitumor properties of thiazole derivatives, including our compound of interest. The following table summarizes key findings from relevant research:
In one study, the compound exhibited significant cytotoxicity against A431 cells with an IC50 value less than 10 µM. This suggests strong potential for therapeutic use in skin cancers.
Mechanistic Insights
The structure-activity relationship (SAR) analyses indicate that the presence of specific functional groups in the thiazole ring enhances biological activity. For instance:
- Electron-donating groups on the phenyl ring increase potency.
- Hydrophobic interactions with target proteins are crucial for effective binding.
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the aniline moiety via nucleophilic substitution.
- Coupling with biphenyl derivatives using palladium-catalyzed cross-coupling methods.
The following table outlines typical reactions involved in modifying this compound:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Aqueous or organic solvent |
| Reduction | Sodium borohydride | Alcoholic solvent |
| Substitution | Halogenated solvents | Base-catalyzed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
